1-(3-Fluoropyridin-2-yl)-1,2,4-triazole-3-carboxylic acid
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Overview
Description
The compound “1-(3-Fluoropyridin-2-yl)-1,2,4-triazole-3-carboxylic acid” is a complex organic molecule that contains a fluoropyridine and a triazole ring. Fluoropyridines are aromatic compounds that contain a fluorine atom and a pyridine ring . Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms .
Synthesis Analysis
The synthesis of fluoropyridines and triazoles can be complex and requires specific conditions . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a fluoropyridine ring attached to a triazole ring, which is further connected to a carboxylic acid group. The fluorine atom in the fluoropyridine ring would contribute to the unique physical and chemical properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the fluoropyridine and triazole rings, as well as the carboxylic acid group. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the fluoropyridine and triazole rings, as well as the carboxylic acid group. The unique physico-chemical properties of fluorine contribute to the biological activities of fluorine-containing compounds .Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of compounds for various biological applications , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of fluorine atoms in a compound can often improve its physical, biological, and environmental properties , potentially enhancing its bioavailability.
Result of Action
Fluoropyridines are often used in the synthesis of compounds for various biological applications , suggesting that they may have diverse effects at the molecular and cellular level.
Action Environment
The presence of fluorine atoms in a compound can often improve its physical, biological, and environmental properties , suggesting that it may be relatively stable under various environmental conditions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN4O2/c9-5-2-1-3-10-7(5)13-4-11-6(12-13)8(14)15/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTSUYKFAUIZLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC(=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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